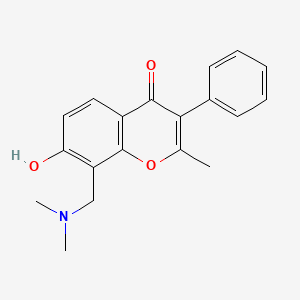
8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, is a derivative of 8-hydroxyquinolines (8HQs). These compounds are known to bind to metal ions, particularly copper and zinc . They have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer .
Mode of Action
8HQs, including the compound , have been described as copper and zinc ionophores . This suggests that the compound interacts with its targets (copper and zinc ions) and causes their accumulation within cells .
Biochemical Pathways
The accumulation of copper and zinc ions within cells can affect various biochemical pathways. For instance, in studies of their anti-cancer properties, it has been proposed that 8HQs elicit toxic intracellular copper accumulation and trigger apoptotic cancer cell death through several possible pathways .
Pharmacokinetics
Related compounds such as 7,8-dihydroxyflavone (7,8-dhf), a kind of flavonoids, have been reported to have many pharmacological effects such as antioxidant, anti-inflammation, cardiovascular regulation, etc .
Result of Action
The result of the compound’s action is likely to depend on the specific context in which it is used. For example, in the context of cancer treatment, the accumulation of copper ions within cancer cells could lead to cell death .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of copper and zinc ions in the environment would be necessary for the compound to exert its effects . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.
特性
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-17(13-7-5-4-6-8-13)18(22)14-9-10-16(21)15(11-20(2)3)19(14)23-12/h4-10,21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBPMCTZBKREST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














